molecular formula C7H14N4 B1608115 1-(2-Azidoethyl)piperidine CAS No. 138373-73-6

1-(2-Azidoethyl)piperidine

Cat. No.: B1608115
CAS No.: 138373-73-6
M. Wt: 154.21 g/mol
InChI Key: DIWJLIGHIIHUGP-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)piperidine is a chemical compound with the molecular formula C7H14N4. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. The azido group (-N3) attached to the ethyl chain makes this compound particularly interesting for various chemical reactions and applications .

Mechanism of Action

Target of Action

1-(2-Azidoethyl)piperidine is a derivative of piperidine, a six-membered heterocyclic system that plays a pivotal role in the production of drugs . Piperidine derivatives, including this compound, have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc . These compounds can activate or inhibit these pathways, leading to changes in cellular processes and potentially inhibiting cancer growth .

Biochemical Pathways

This compound, like other piperidine derivatives, can affect various biochemical pathways. As mentioned earlier, they can regulate several crucial signaling pathways essential for the establishment of cancers . The regulation of these pathways can lead to downstream effects that inhibit cancer growth.

Pharmacokinetics

Piperine, another piperidine derivative, has been observed to enhance bioavailability when co-administered with certain antibiotics . This suggests that this compound may also have properties that affect its bioavailability.

Result of Action

The result of the action of this compound is likely to be dependent on its mode of action and the biochemical pathways it affects. Given its potential anticancer properties, it may result in the inhibition of cancer cell growth and proliferation .

Preparation Methods

The synthesis of 1-(2-Azidoethyl)piperidine typically involves the reaction of piperidine with an azidoethylating agent. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloroethyl azide under basic conditions to form this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Azidoethyl)piperidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution, hydrogen gas or lithium aluminum hydride for reduction, and alkynes for cycloaddition. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Azidoethyl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

1-(2-Azidoethyl)piperidine can be compared with other azido-containing compounds and piperidine derivatives:

The uniqueness of this compound lies in its azido group, which provides a versatile handle for various chemical transformations, particularly cycloaddition reactions, making it valuable in both research and industrial applications.

Properties

IUPAC Name

1-(2-azidoethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c8-10-9-4-7-11-5-2-1-3-6-11/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWJLIGHIIHUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371914
Record name 1-(2-azidoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138373-73-6
Record name 1-(2-azidoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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